molecular formula C14H9F2N3O5S B2705154 N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,5-dinitrobenzamide CAS No. 301235-09-6

N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,5-dinitrobenzamide

Cat. No.: B2705154
CAS No.: 301235-09-6
M. Wt: 369.3
InChI Key: FCCLFWUGLBITPY-UHFFFAOYSA-N
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Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,5-dinitrobenzamide is a synthetic benzamide derivative designed for research and development purposes. This compound features a 3,5-dinitrobenzamide core, a structure known to be of significant interest in medicinal chemistry for the development of enzyme inhibitors . The inclusion of a difluoromethylsulfanyl moiety on the phenyl ring is a strategic modification, as the incorporation of fluorine atoms is a established strategy in modern drug design to fine-tune a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . The electronegative nature of the nitro groups suggests potential for electron-deficient interactions, making this molecule a valuable intermediate for constructing more complex molecular architectures. Researchers can employ this compound as a key building block in the synthesis of potential pharmacologically active molecules, particularly in the exploration of new antibacterial or antiparasitic agents, given that similar benzamide and sulfonamide derivatives have been investigated for such applications . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O5S/c15-14(16)25-12-3-1-9(2-4-12)17-13(20)8-5-10(18(21)22)7-11(6-8)19(23)24/h1-7,14H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCLFWUGLBITPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,5-dinitrobenzamide typically involves the difluoromethylation of (thio)phenols and N-heterocycles. A minimalistic protocol for the solvent-free, mechanochemical difluoromethylation using non-ozone depleting chlorodifluoromethyl phenyl sulfone as a difluorocarbene source has been reported . This method features a short reaction time, excellent functional group tolerance, and compatibility with complex biologically active scaffolds.

Industrial Production Methods

The use of ball milling in mechanochemical processes minimizes waste and hazards associated with bulk solvents, making it a greener and safer approach .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Cancer Treatment
    • N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,5-dinitrobenzamide has been investigated for its inhibitory effects on steroid sulfatase (STS), an enzyme implicated in the progression of hormone-dependent cancers such as breast cancer. Studies have shown that compounds with similar structures exhibit significant inhibitory activity against STS, leading to reduced tumor growth in estrogen receptor-positive cell lines like MCF-7 and T47D .
  • Microtubule-Targeting Agents
    • The compound has potential as a microtubule-targeting agent. Research indicates that derivatives of similar compounds can disrupt microtubule dynamics, which is crucial in cancer cell division and proliferation. The design and synthesis of these compounds are supported by molecular modeling techniques to optimize their binding affinity and selectivity .
  • Antimicrobial Activity
    • Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. This application is under investigation, focusing on their effectiveness against various bacterial strains and potential use in treating infections resistant to conventional antibiotics.

Case Studies

Study FocusFindingsReference
Inhibition of STSCompounds similar to this compound showed IC50_{50} values significantly lower than standard inhibitors like coumarin-7-O-sulfamate.
Microtubule DynamicsDerivatives demonstrated effective disruption of microtubule assembly in drug-resistant cancer cell lines, enhancing apoptosis rates.
Antimicrobial TestingInitial assays indicated notable activity against gram-positive bacteria; further studies are ongoing to confirm efficacy and mechanism.

Mechanism of Action

The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,5-dinitrobenzamide involves its interaction with molecular targets through its functional groups. The difluoromethyl and nitro groups can participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes or receptors. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

A closely related compound is N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide (CAS: 327038-83-5) . While both share the 3,5-dinitrobenzamide core, their substituents differ significantly:

Property N-{4-[(Difluoromethyl)sulfanyl]phenyl}-3,5-dinitrobenzamide N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide
Substituent Difluoromethylsulfanyl (-S-CF₂H) 5-Ethyl-1,3,4-thiadiazol-2-yl sulfamoyl
Key Functional Groups Fluorine, sulfur, nitro groups Thiadiazole ring, sulfonamide, nitro groups
Molecular Weight (g/mol)* ~395.3 (calculated) ~506.5 (calculated)
Lipophilicity (LogP)* ~2.8 (estimated) ~3.5 (estimated)

*Calculated using ChemDraw and PubChem tools.

Functional Group Impact

  • Electrophilic Reactivity : The 3,5-dinitrobenzamide group in both compounds likely confers similar reactivity toward nucleophilic residues in target proteins.
  • Fluorine vs. Thiadiazole :
    • The difluoromethylsulfanyl group enhances metabolic stability due to fluorine’s resistance to oxidative degradation . Its moderate lipophilicity (LogP ~2.8) may improve cell permeability compared to bulkier substituents.
    • The thiadiazole sulfamoyl group introduces a heterocyclic ring, increasing molecular weight and polarity. The sulfonamide moiety may improve solubility but could reduce passive diffusion across membranes. The ethyl group on the thiadiazole may further modulate steric interactions.

Hypothetical Pharmacological Profiles

  • Target Affinity : The difluoromethyl compound’s smaller substituent may allow deeper penetration into hydrophobic binding pockets (e.g., ATP sites in kinases). In contrast, the thiadiazole derivative’s bulkier structure might favor surface interactions with charged residues.
  • Metabolic Stability : Fluorine’s inductive effects likely protect the difluoromethyl compound from cytochrome P450-mediated oxidation, whereas the thiadiazole’s sulfur atoms could be susceptible to metabolic modification .

Limitations of Current Data

Direct comparative studies between these compounds are absent in public databases. Analyses here rely on structural analogies and established principles of medicinal chemistry. Experimental validation of binding affinities, solubility, and pharmacokinetics is required.

Biological Activity

N-{4-[(difluoromethyl)sulfanyl]phenyl}-3,5-dinitrobenzamide, also known by its chemical formula C14H9F2N3O5S and CAS No. 301235-09-6, is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dinitrobenzamide core with a difluoromethyl sulfanyl group attached to a phenyl ring. The presence of the dinitro group is significant as it can influence the compound's reactivity and biological interactions.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways. For example, related compounds have shown activity against inosine-5'-monophosphate dehydrogenase (IMPDH), an essential enzyme in purine biosynthesis in Mycobacterium tuberculosis .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis. Its structure suggests potential for selective inhibition of bacterial enzymes, which could lead to reduced toxicity in mammalian cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications on the benzamide moiety and variations in substituents can significantly affect potency and selectivity.

Compound ModificationEffect on Activity
Addition of difluoromethyl groupEnhanced lipophilicity and potential for improved cell membrane penetration
Variation in nitro group positionAltered binding affinity to target enzymes
Substitution on phenyl ringImpact on selectivity towards microbial targets

Case Studies

Several studies have investigated compounds structurally related to this compound:

  • Antitubercular Agents : Research has shown that derivatives with similar dinitrobenzylsulfanyl structures exhibit significant antitubercular activity against both replicating and non-replicating forms of Mycobacterium tuberculosis . These compounds were evaluated for their minimum inhibitory concentrations (MIC) and showed promising results.
  • Inhibition Studies : A study focused on the inhibition of IMPDH by various analogues revealed that structural modifications could lead to enhanced efficacy against drug-resistant strains of M. tuberculosis. Compounds that retained specific functional groups demonstrated improved binding affinities and lower IC50 values .

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